4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core with a dimethylsulfamoyl group at the 4-position of the benzamide ring and a propargyl (prop-2-yn-1-yl) substituent on the benzothiazole moiety.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-5-13-23-18-14(2)7-6-8-17(18)27-20(23)21-19(24)15-9-11-16(12-10-15)28(25,26)22(3)4/h1,6-12H,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQCAHJJOSLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothiazole ring, followed by the introduction of the dimethylsulfamoyl group and the prop-2-yn-1-yl substituent. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The presence of the prop-2-yn-1-yl group allows for addition reactions with various electrophiles and nucleophiles, leading to the formation of addition products.
Scientific Research Applications
Research indicates that 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibits significant biological activity, particularly in:
-
Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It has shown efficacy against various cancer types, including breast and colon cancers.
- Case Study : A study demonstrated that derivatives of benzothiazole compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.
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Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses.
- Research Findings : Investigations into related compounds have indicated that they can reduce pro-inflammatory cytokine production, supporting their use in treating inflammatory diseases.
Applications in Research
The unique properties of this compound make it valuable for various applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new anticancer agents and anti-inflammatory drugs based on its structure. |
| Pharmacological Studies | Investigation into its mechanisms of action and potential side effects through preclinical trials. |
| Chemical Biology | Use as a probe to study specific biological pathways or interactions at the molecular level. |
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
- The ethoxy group at the 4-position of the benzothiazole ring introduces electron-donating effects, which may stabilize the aromatic system compared to the methyl group in the target compound .
- 4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (): The bis(propenyl)sulfamoyl group introduces unsaturated bonds, enabling conjugation or polymerization.
Benzothiazole Core Modifications
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ():
- A methoxyphenyl group at the 3-position and phenyl group at the 4-position create a bulkier benzothiazole ring, reducing solubility (logP ~3.8 vs. ~2.9 for the target compound).
- Single-crystal X-ray data confirm a planar geometry with a mean C–C bond length of 1.39 Å, comparable to the target compound’s predicted structure .
Spectral and Physicochemical Properties
Table 1: Key Spectral Comparisons
- NMR Analysis : The target compound’s propargyl protons resonate as a triplet at δ 2.1–2.3 ppm, distinct from the ethoxy (δ 1.4 ppm) and propenyl (δ 5.1–5.4 ppm) signals in analogues .
- Tautomerism : Unlike triazole derivatives in , the target compound’s benzothiazole-imine system avoids tautomeric shifts, as confirmed by the absence of ν(S–H) bands in IR .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological properties:
- Dimethylsulfamoyl group : Known for its role in enhancing solubility and bioavailability.
- Benzamide moiety : Often associated with various pharmacological activities including anti-inflammatory and analgesic effects.
- Benzothiazole derivative : Noted for its antimicrobial and anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that compounds similar to this one possess anticancer activities. The benzothiazole ring is known to inhibit tumor growth through apoptosis induction in cancer cells. Preliminary data suggest that this compound may inhibit specific oncogenic pathways, although further research is necessary to elucidate the exact mechanisms involved.
Anti-inflammatory Effects
The dimethylsulfamoyl group enhances the compound's ability to modulate inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of related benzothiazole compounds against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent activity .
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating significant cytotoxicity .
- Inflammation Models : Animal models of inflammation treated with the compound showed a reduction in paw edema by approximately 50% compared to controls .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
